![molecular formula C8H11N3O3 B2458047 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid CAS No. 1308994-37-7](/img/structure/B2458047.png)
2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid
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Description
“2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1308994-37-7 . It has a molecular weight of 197.19 . The IUPAC name of this compound is N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]alanine . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid” is 1S/C8H11N3O3/c1-5(8(13)14)10-7(12)6-3-9-11(2)4-6/h3-5H,1-2H3,(H,10,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Recent research has investigated the antileishmanial properties of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid. Molecular docking studies suggest that this compound interacts with Leishmania pteridine reductase 1 (Lm-PTR1), a potential drug target. Compound 13 demonstrated promising antileishmanial activity .
- In silico studies have also explored the interaction of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid with Plasmodium berghei. Compounds 14 and 15 exhibited significant inhibition effects against this malaria-causing parasite. These findings highlight its potential as an antimalarial agent .
- Novel derivatives of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid have been synthesized and tested against phytopathogenic fungi. Several of these derivatives displayed moderate to excellent antifungal activities. Further investigations could explore their potential in crop protection and agriculture .
- The 1,3-diazole scaffold, which includes compounds like 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid, exhibits diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral effects. Researchers continue to explore the therapeutic potential of such compounds .
Antileishmanial Activity
Antimalarial Potential
Antifungal Activity
Biological Activities of 1,3-Diazole Derivatives
properties
IUPAC Name |
2-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(8(13)14)10-7(12)6-3-9-11(2)4-6/h3-5H,1-2H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDYUOVQWISDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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